Monobromobimane

Descripción general

Descripción

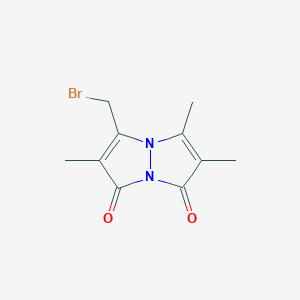

Monobromobimane, también conocido como 3-(bromometil)-2,5,6-trimetil-1H,7H-pirazolo[1,2-a]pirazola-1,7-diona, es un compuesto heterocíclico y un tinte de bimane. Se utiliza principalmente como reactivo en bioquímica para etiquetar grupos tiol. Si bien el this compound en sí mismo es esencialmente no fluorescente, se vuelve fluorescente al reaccionar con grupos tiol, lo que lo convierte en una herramienta valiosa en diversas aplicaciones bioquímicas .

Métodos De Preparación

El monobromobimane se sintetiza a partir de 3,4-dimetil-2-pirazolin-5-ona, que es un producto de condensación del 2-metilacetoacetato de etilo con hidrazina. La síntesis implica la cloración seguida de un tratamiento básico con carbonato de potasio acuoso en condiciones heterogéneas. El producto principal, 2,3,5,6-tetrametil-1H,7H-pirazolo[1,2-a]pirazola-1,7-diona, se bromina selectivamente utilizando un equivalente de bromo para producir this compound .

Análisis De Reacciones Químicas

El monobromobimane experimenta varios tipos de reacciones químicas, principalmente relacionadas con sus propiedades alquilantes. Reacciona con grupos tiol, desplazando el bromo y formando un aducto de tioéter fluorescente. Esta reacción se utiliza comúnmente en ensayos bioquímicos para etiquetar y detectar compuestos que contienen tiol. Las condiciones de reacción suelen implicar un pH fisiológico y la presencia de reactivos que contienen tiol .

Aplicaciones en investigación científica

El this compound se utiliza ampliamente en la investigación científica por su capacidad para etiquetar grupos tiol. Se utiliza en la cuantificación de sulfuro de hidrógeno y especies reactivas de azufre en matrices biológicas, como el suero humano. El compuesto también se emplea en métodos de cromatografía líquida de alta resolución (HPLC) para la detección de tioles de bajo peso molecular. Además, el this compound se utiliza en estudios que involucran glutatión y otras proteínas que contienen tiol, lo que lo convierte en una herramienta valiosa en campos como la bioquímica, la medicina y la ciencia ambiental .

Aplicaciones Científicas De Investigación

Measurement of Reactive Sulfide Species

Monobromobimane is primarily employed to measure reactive sulfide species in biological samples. The derivatization of sulfide with MBB forms a stable fluorescent product, sulfide-dibimane, which can be quantified using high-performance liquid chromatography (HPLC).

Case Study: Pharmacokinetic Analysis

A study demonstrated the use of MBB to quantify H₂S levels in whole blood after administering sodium sulfide or inhaling H₂S gas. The method showed that MBB could rapidly and quantitatively derivatize sulfide in biological matrices, allowing researchers to establish a bioequivalence between infused sodium sulfide and inhaled H₂S gas. The baseline levels of sulfide were found to be between 0.4-0.9 μM, with significant increases observed post-administration .

| Administration Method | Dosage Range | Resulting Sulfide Levels |

|---|---|---|

| Sodium Sulfide | 2-20 mg·kg⁻¹·h⁻¹ | Dose-dependent increase |

| H₂S Gas Inhalation | 50-400 ppm | Dose-dependent increase |

Determination of Redox Status

MBB is also utilized for assessing the redox status of low molecular weight and protein thiols in biological systems. This application is crucial for understanding oxidative stress and its implications in various diseases.

Methodology Overview

The standard procedure involves the derivatization of thiols with MBB, followed by quantification using fluorescence spectroscopy or HPLC. This approach allows for the simultaneous recovery of free and protein-bound thiols, providing insights into cellular redox states .

Case Study: Oxidative Stress Assessment

A study applied MBB to evaluate the redox status in cultured cells and tissue homogenates. By employing pre-derivatization treatments, researchers could quantify both oxidized and reduced forms of thiols, revealing critical information about cellular responses to oxidative stress .

Cancer Research Applications

This compound has been investigated for its role in cancer research, particularly concerning its ability to detect changes in thiol levels associated with tumorigenesis.

Case Study: Oral Cancer Model

In a carcinogen-induced tongue tumor model, researchers utilized MBB to assess the impact of a newly discovered bioactive compound against DDX3, a protein implicated in cancer progression. The study highlighted the potential use of MBB for monitoring thiol changes that correlate with tumor development and treatment efficacy .

Clinical Applications in Disease Monitoring

The sensitivity of MBB-based methods has led to their application in clinical settings, particularly for monitoring sulfur species in patients undergoing specific treatments.

Clinical Study: H₂S Inhalation Treatment

A recent study optimized an MBB derivatization method for measuring H₂S species in human serum after inhalation treatment. Results indicated significant increases in sulfur pools post-treatment, underscoring the method's reliability for clinical applications .

| Parameter Measured | Pre-Treatment Level | Post-Treatment Level | Statistical Significance |

|---|---|---|---|

| Total H₂S Species | Baseline | Increased by 40% | p < 0.0001 |

Mecanismo De Acción

El mecanismo de acción del monobromobimane implica su alquilación de grupos tiol. Al reaccionar con tioles, el this compound desplaza el átomo de bromo y forma un enlace de tioéter estable. Esta reacción da como resultado la formación de un aducto fluorescente, que se puede detectar mediante métodos basados en fluorescencia. Los objetivos moleculares del this compound incluyen proteínas que contienen tiol y pequeñas moléculas, que se etiquetan para su posterior detección y análisis .

Comparación Con Compuestos Similares

El monobromobimane es único entre los tintes de bimane debido a su reactividad específica con los grupos tiol. Los compuestos similares incluyen el monocrorobimane y el dibromobimane, que también reaccionan con tioles, pero difieren en su reactividad y propiedades de fluorescencia. El monocrorobimane, por ejemplo, es menos reactivo que el this compound, mientras que el dibromobimane puede formar aductos bis-tioéter debido a la presencia de dos átomos de bromo .

Actividad Biológica

Monobromobimane (mBBr) is a fluorescent compound widely utilized in biological research, particularly for its ability to react with sulfide species and thiols. This article explores the biological activity of mBBr, including its mechanisms of action, applications in measuring reactive sulfur species, and its interactions with various biological systems.

This compound is a nonfluorescent hydrophobic compound that, upon reaction with nucleophiles, produces fluorescent derivatives. The primary mechanism involves the alkylation of sulfide ions and thiols, leading to the formation of stable fluorescent products, such as sulfide dibimane (SDB). This reaction is particularly useful for quantifying hydrogen sulfide (H₂S) and other reactive sulfur species in biological samples.

Applications in Biological Research

-

Measurement of Hydrogen Sulfide (H₂S) :

- mBBr has been established as a reliable reagent for the detection and quantification of H₂S in various biological matrices. A study demonstrated that mBBr can derivatize H₂S to form SDB, which can then be analyzed using reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection. The method showed a limit of detection as low as 0.5 µM for H₂S .

-

Interactions with Glutathione S-Transferase (GST) :

- Research indicates that mBBr acts as a substrate for porcine GST π, leading to covalent modification of the enzyme. This modification results in differential loss of activity depending on the substrate used, suggesting that GST π has distinct binding sites for xenobiotic substrates . The interaction between mBBr and GST π is critical for understanding how this enzyme processes various compounds.

- Fluorescent Labeling of Proteins :

Case Study 1: Quantification of H₂S in Blood

A study utilized mBBr to quantify reactive sulfide species in whole blood samples. The results indicated baseline levels of sulfide ranging from 0.4 to 0.9 µM, with significant increases following intravenous administration of sodium sulfide or inhalation of H₂S gas . This highlights mBBr's utility in pharmacokinetic studies related to sulfur compounds.

Case Study 2: Optimization of Derivatization Protocols

An investigation into optimizing the mBBr derivatization protocol revealed critical parameters affecting the accuracy of H₂S measurements. Factors such as temperature, reaction time, and light exposure were found to significantly influence the stability and detection limits of the resulting fluorescent products . This underscores the importance of methodological rigor when employing mBBr in experimental settings.

Data Table: Summary of Key Findings

Propiedades

IUPAC Name |

7-(bromomethyl)-1,2,6-trimethylpyrazolo[1,2-a]pyrazole-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEWZZJEDQVLOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221609 | |

| Record name | Monobromobimane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71418-44-5 | |

| Record name | Monobromobimane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71418-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monobromobimane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071418445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monobromobimane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOBROMOBIMANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V23UK0CYXL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Bromobimane reacts specifically and irreversibly with thiol groups (-SH) in a reaction called alkylation. [, ] This forms a stable thioether bond, leading to fluorescently labeled thiol-containing molecules. [, ] This allows for the detection and quantification of thiols in various biological samples. []

A: Bromobimane labeling of thiols can alter protein conformation and function. [, ] For example, in hamster sperm, bromobimane labeling revealed that sulfhydryl oxidation contributes to chromatin condensation during epididymal maturation. []

A: The molecular formula of mBBr is C10H10BrN3O2 and its molecular weight is 284.11 g/mol. []

A: The bicyclic ring system of bromobimane, 1,5-diazabicyclo[3.3.0]octadienedione, is responsible for its fluorescent properties. [] Upon excitation with UV light, bromobimane emits blue light, and this fluorescence is significantly enhanced when it forms a conjugate with a thiol group. []

A: Yes, by using both membrane-permeable (e.g., monobromobimane, mBBr) and membrane-impermeable (e.g., monobromotrimethylammoniobimane, qBBr) forms of bromobimane, researchers can distinguish between thiols located on the cell surface and those within the cytoplasm. [, ]

A: The reaction of bromobimane with thiols is influenced by factors such as pH, temperature, and the presence of other reactive molecules. [] For instance, in the quantification of thiols using bromobimane and fluorescence spectroscopy, carboxylates can significantly influence the absolute fluorescence signal. []

A: Bromobimane staining has been used to investigate the role of disulfide bonds in acrosome stability during sperm maturation in marsupials. [, ] Studies on possums and wallabies demonstrated the presence of disulfide bonds in the acrosome, contributing to its robust nature. [] In contrast, the absence of these bonds in dasyurid marsupials correlated with a more fragile acrosome. []

A: Yes, bromobimane labeling coupled with high-performance liquid chromatography (HPLC) has revealed distinct thiol profiles in various organisms. [] For example, glutathione was found to be the major low-molecular-weight thiol in animal tissues, whereas plant tissues displayed a greater diversity of thiols, including homoglutathione. []

A: Researchers have used bromobimane and flow cytometry to investigate changes in cellular thiol content in response to various stressors, such as ionizing radiation. [] This method allowed for the assessment of thiol levels in different cell populations within a spheroid model, providing insights into the protective role of thiols against radiation damage. []

A: After reacting with thiols, bromobimane-labeled derivatives can be separated and quantified using HPLC. [] This technique has been employed to measure various thiols in biological samples, including plasma and urine. [, ]

A: Fluorescence detection is highly sensitive and allows for the quantification of bromobimane-labeled thiols, even at low concentrations. [, ] For example, researchers have utilized fluorescence detection to quantify dissolved sulfur species like sulfite and thiosulfate at micromolar concentrations in environmental samples. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.